1-(6-Chloro-pyridin-2-yl)-propan-2-one
Description
1-(6-Chloro-pyridin-2-yl)-propan-2-one is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and a propan-2-one (acetone-derived) group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry. Its synthesis often involves Wittig reactions, as demonstrated in a 2018 study where 1-(triphenylphosphoranylidene)propan-2-one was used to generate similar ketone derivatives . The compound’s chloropyridine moiety enhances electrophilicity, facilitating nucleophilic substitutions or metal-catalyzed coupling reactions.
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(6-chloropyridin-2-yl)propan-2-one |
InChI |
InChI=1S/C8H8ClNO/c1-6(11)5-7-3-2-4-8(9)10-7/h2-4H,5H2,1H3 |
InChI Key |
PYHHZIOTIAIDJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Electronic Effects : The chloropyridine ring in the target compound is more electron-deficient compared to phenyl or piperidine rings in analogs, influencing reactivity in cross-coupling reactions .
Functional Group Diversity : Replacement of the ketone with an amine (e.g., cyclopropan-amine derivative) alters hydrogen-bonding capacity and bioavailability .
Reaction Efficiency:
Yields for similar compounds vary widely (34–99% in ), suggesting that substituent electronic and steric profiles critically impact synthetic efficiency.
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